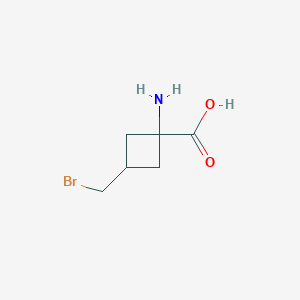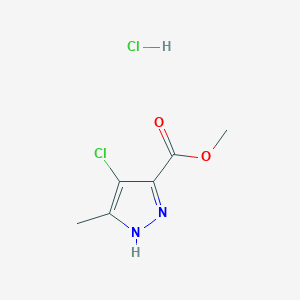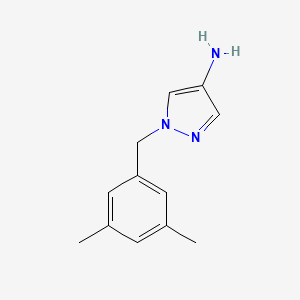
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol is a complex organic compound characterized by the presence of both amino and bromine substituents on a naphthalene ring system
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of naphthalen-2-ol followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The subsequent amination step can be achieved using ammonia or an amine derivative under controlled conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Amino-3,6-Dibromphenyl)naphthalen-2-ol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Amin- oder Alkohol-Derivaten führt.
Substitution: Die Bromatome in der Verbindung können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Naphthochinonen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Naphthalinen erzeugen können.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3,6-Dibromphenyl)naphthalen-2-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird weiter geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Amino-3,6-Dibromphenyl)naphthalen-2-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, wodurch therapeutische Wirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-3,6-Dibromphenyl)naphthalen-2-ol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(2-Amino-3,6-Dichlorphenyl)naphthalen-2-ol: Ähnliche Struktur, jedoch mit Chlorsubstituenten anstelle von Brom.
1-(2-Amino-3,6-Difluorphenyl)naphthalen-2-ol: Enthält Fluorsubstituenten, was zu unterschiedlichen chemischen Eigenschaften führt.
1-(2-Amino-3,6-Diiodphenyl)naphthalen-2-ol: Jodstituenten führen zu unterschiedlicher Reaktivität und Anwendungen.
Die Einzigartigkeit von 1-(2-Amino-3,6-Dibromphenyl)naphthalen-2-ol liegt in seinen spezifischen Bromsubstituenten, die im Vergleich zu seinen Analogen einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C16H11Br2NO |
|---|---|
Molekulargewicht |
393.07 g/mol |
IUPAC-Name |
1-(2-amino-3,6-dibromophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11Br2NO/c17-11-6-7-12(18)16(19)15(11)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2 |
InChI-Schlüssel |
DQMOCAHUDOXEEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)







![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)


![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)


